Tert-butyl 5-propionylindoline-1-carboxylate
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Overview
Description
Tert-butyl 5-propionylindoline-1-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of Tert-butyl 5-propionylindoline-1-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route and reaction conditions for this compound may vary, but generally, it involves the use of tert-butyl esters and propionyl groups as starting materials .
Chemical Reactions Analysis
Tert-butyl 5-propionylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 5-propionylindoline-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 5-propionylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl 5-propionylindoline-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride: This compound has a similar indole structure but with different functional groups, leading to different chemical and biological properties.
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another indole derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 5-propanoyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-5-14(18)12-6-7-13-11(10-12)8-9-17(13)15(19)20-16(2,3)4/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
DKUDSFHGIYIMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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